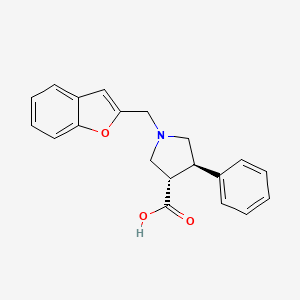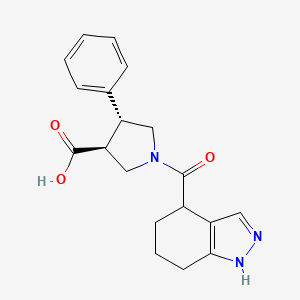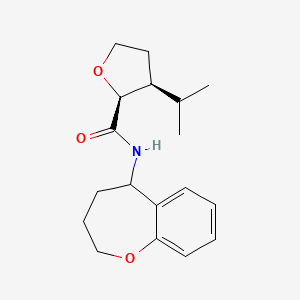
(2S)-N-(2-adamantylmethyl)-1-(cyclopropanecarbonyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-N-(2-adamantylmethyl)-1-(cyclopropanecarbonyl)pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of pyrrolidine carboxamide compounds and is commonly referred to as ACPD. ACPD has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of ACPD is not fully understood, but it is believed to act as an agonist of metabotropic glutamate receptors (mGluRs). mGluRs are G protein-coupled receptors that are involved in various physiological processes, including synaptic transmission, learning, and memory. ACPD has been shown to activate mGluRs, leading to the modulation of various signaling pathways and the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
ACPD has been shown to have various biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as glutamate, GABA, and dopamine. ACPD has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, ACPD has been shown to have neuroprotective effects, protecting neurons from oxidative stress and excitotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
ACPD has several advantages for lab experiments. It is a potent and selective agonist of mGluRs, making it an excellent tool for studying the function of these receptors. ACPD is also stable and can be easily synthesized, making it readily available for use in experiments. However, ACPD has some limitations, including its potential toxicity and the lack of selectivity for specific mGluR subtypes.
Orientations Futures
There are several future directions for research on ACPD. One area of interest is the development of more selective and potent mGluR agonists. Another area of interest is the investigation of the potential therapeutic applications of ACPD in various diseases, including neurodegenerative disorders, pain, and addiction. Additionally, further studies are needed to fully understand the mechanism of action of ACPD and its effects on various signaling pathways.
Méthodes De Synthèse
The synthesis of ACPD involves a multi-step process that begins with the reaction of cyclopropanecarbonyl chloride and 2-adamantylmethylamine. This reaction yields the intermediate product, 2-adamantylmethyl cyclopropanecarbamate, which is then reacted with pyrrolidine-2-carboxylic acid to produce ACPD. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
ACPD has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. ACPD has also been studied for its potential use in the treatment of epilepsy, pain, and addiction. Additionally, ACPD has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
(2S)-N-(2-adamantylmethyl)-1-(cyclopropanecarbonyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c23-19(18-2-1-5-22(18)20(24)14-3-4-14)21-11-17-15-7-12-6-13(9-15)10-16(17)8-12/h12-18H,1-11H2,(H,21,23)/t12?,13?,15?,16?,17?,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEFSBDSKZTIEV-FLWRFNHKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CC2)C(=O)NCC3C4CC5CC(C4)CC3C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2CC2)C(=O)NCC3C4CC5CC(C4)CC3C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[[[(1S,2S)-2-phenylcyclopropyl]methylcarbamoylamino]methyl]benzoic acid](/img/structure/B7338562.png)

![(3R,5S)-3-hydroxy-5-methyl-N-[1-(1-phenylethyl)pyrazol-4-yl]piperidine-1-carboxamide](/img/structure/B7338579.png)
![(3aR,7aS)-N-[1-(1-phenylethyl)pyrazol-4-yl]-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-5-carboxamide](/img/structure/B7338586.png)

![2-[(3S,4S)-3-(dimethylsulfamoyl)-4-(trifluoromethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B7338606.png)
![4-ethyl-3-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]sulfonylbenzoic acid](/img/structure/B7338610.png)
![(2S)-N-[(4-chloro-2-methoxyphenyl)methyl]-1-(cyclopropanecarbonyl)pyrrolidine-2-carboxamide](/img/structure/B7338618.png)

![(3S)-N-cyclopropyl-2-[(2-ethylpyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338634.png)
![N-[(1R,3S)-3-carbamoylcyclopentyl]-4-(6-methylpyridazin-3-yl)benzamide](/img/structure/B7338635.png)
![5-fluoro-N-[(2S,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]-1-benzofuran-3-carboxamide](/img/structure/B7338645.png)
![[4-(dimethylamino)-7-methylpyrrolo[2,3-d]pyrimidin-6-yl]-[(3S)-3-phenoxypyrrolidin-1-yl]methanone](/img/structure/B7338651.png)
![1-[(3S)-3-phenoxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7338671.png)
